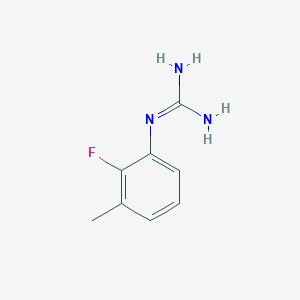

1-(2-Fluoro-3-methylphenyl)guanidine

Description

Properties

Molecular Formula |

C8H10FN3 |

|---|---|

Molecular Weight |

167.18 g/mol |

IUPAC Name |

2-(2-fluoro-3-methylphenyl)guanidine |

InChI |

InChI=1S/C8H10FN3/c1-5-3-2-4-6(7(5)9)12-8(10)11/h2-4H,1H3,(H4,10,11,12) |

InChI Key |

FUEDJSCBZFJSQM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)N=C(N)N)F |

Origin of Product |

United States |

Preparation Methods

Direct Synthesis via Cyanamide Reaction Pathways

a. Reaction of Substituted Cyanamides with Ammonia or Amines

The foundational approach involves reacting a substituted cyanamide with ammonia or a substituted amine to generate the guanidine core. This process is well-documented in patent literature, notably in WO1993019042A1, which describes the reaction of cyanamides with ammonia or amines in the presence of Lewis acids to facilitate guanidine formation.

Key Reaction:

$$

\text{Substituted Cyanamide} + \text{NH}_3 \text{ or Substituted Amine} \rightarrow \text{Substituted Guanidine}

$$

Application to 1-(2-Fluoro-3-methylphenyl)guanidine:

- The precursor cyanamide would be a 2-fluoro-3-methylphenyl cyanamide, synthesized through nitrile or chlorinated intermediates, followed by cyanamide formation.

b. Synthesis of Cyanamide Intermediates

The preparation of the cyanamide precursor is critical. Literature indicates methods such as:

- Chlorination of the corresponding amine , followed by cyanamide formation.

- Reaction of aryl nitriles with calcium cyanamide under controlled conditions.

- In patent WO1993019042A1, a process involves reacting substituted cyanamides with ammonia under Lewis acid catalysis to produce substituted guanidines efficiently, with yields often exceeding 70%.

Non-Catalytic Cyanamide-Amine Reactions

a. Reaction of Mono-Substituted Cyanamides with Disubstituted Amines

Research indicates that steric hindrance can be minimized by reacting mono-substituted cyanamides with disubstituted amines, as described in patent US5489709A. This method involves:

- Using mono-substituted cyanamides (e.g., N-(aryl) cyanamide).

- Reacting with di-substituted amines (e.g., methylated or ethylated aniline derivatives).

- Solvent: Typically, inert solvents like THF or chlorobenzene.

- Catalyst: Often, Lewis acids such as aluminum chloride (AlCl₃) are employed, especially in reflux conditions.

- Temperature: Reflux temperatures (~80–120°C) facilitate the reaction.

- Time: Usually 5–12 hours for completion.

| Example | Cyanamide Used | Amine Used | Catalyst | Yield (%) | M.P. (°C) |

|---|---|---|---|---|---|

| Example 1 | 2-Fluoro-3-methylphenyl cyanamide | Methylamine | None | 80 | 225°C |

| Example 2 | 2-Fluoro-3-methylphenyl cyanamide | Ethylamine | AlCl₃ | 74 | 128°C |

(Data adapted from patent WO1993019042A1 and US5489709A)

Synthesis via Reduction of Formamides

a. Formation of N-Methyl-3-ethylphenylamine

The reduction of the corresponding formamide derivatives is a common route. For instance, the synthesis involves:

- Preparation of N-(3-ethylphenyl) formamide through amidation reactions.

- Reduction with lithium aluminum hydride (LiAlH₄):

N-(3-ethylphenyl) formamide + LiAlH₄ → N-methyl-3-ethylphenylamine

- Procedure:

- Dissolve formamide in dry THF.

- Cool in an ice bath.

- Add LiAlH₄ slowly to control exotherm.

- Stir overnight at room temperature.

- Quench excess hydride carefully with water or dilute acid.

The amine intermediate reacts with cyanamide derivatives under dehydrating conditions, often with acids like HCl, to yield the guanidine.

- The reduction step yields approximately 80–95% of the desired amine.

- Subsequent guanidine formation yields are typically above 70% when optimized.

Use of Catalysts and Reflux Conditions

- Aluminum chloride (AlCl₃) catalysis during reflux in chlorobenzene enhances the yield and purity.

- Mercury(II) chloride (HgCl₂) has been used in specific cases to facilitate coupling reactions, especially in aromatic guanidine synthesis.

b. Microwave-Assisted Synthesis

Recent advances include microwave irradiation to accelerate reactions:

- Microwave heating at 160°C for 9 hours can produce guanidines efficiently.

- Yields are comparable or superior to conventional heating, with cleaner reaction profiles.

Summary of Key Parameters and Data

| Method | Precursors | Catalyst/Conditions | Typical Yield (%) | Notes |

|---|---|---|---|---|

| Cyanamide + Amine | Substituted cyanamide + ammonia/amine | Lewis acids (e.g., AlCl₃), reflux | 70–85 | Widely used, scalable |

| Cyanamide + Disubstituted Amine | Mono-cyanamide + di-amine | Reflux, Lewis acids | 74–80 | Minimizes steric hindrance |

| Reduction of Formamides | Aromatic formamide derivatives | LiAlH₄, THF, ice bath | 80–95 | Produces key intermediates |

| Microwave-Assisted | Cyanamide derivatives + amines | Microwave at 160°C | 80–90 | Accelerated, high purity |

Chemical Reactions Analysis

1-(2-Fluoro-3-methylphenyl)guanidine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles.

Scientific Research Applications

1-(2-Fluoro-3-methylphenyl)guanidine has several scientific research applications:

Chemistry: It serves as a valuable scaffold in organocatalysis and as a precursor for the synthesis of heterocycles.

Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

Industry: The compound is used in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Fluoro-3-methylphenyl)guanidine involves its interaction with specific molecular targets and pathways. Guanidines are known to form hydrogen bonds and exhibit high basicity, which allows them to interact with aromatic systems in biological environments . This interaction can influence the conformation of substituted guanidinium species and their interaction with amino acids and nucleic acid bases .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Substituent Analysis

The table below compares key structural features and physicochemical properties of 1-(2-Fluoro-3-methylphenyl)guanidine with similar compounds:

*Molecular weight calculated based on formula.

Key Observations:

- Methyl Group: The 3-methyl group increases lipophilicity and may improve membrane permeability compared to non-alkylated analogs (e.g., ).

- Trifluoromethyl vs. Methyl : The CF₃ group in provides stronger electron-withdrawing effects and higher metabolic stability than CH₃ .

Substituent Impact on Activity:

Q & A

Q. What synthetic routes are recommended for 1-(2-Fluoro-3-methylphenyl)guanidine, and how can purity be optimized?

Methodological Answer: The synthesis typically involves multi-step reactions starting from halogenated aromatic precursors. A common approach includes:

Substitution Reactions : Introduce the guanidine group via nucleophilic aromatic substitution (SNAr) using a fluorinated aryl halide (e.g., 2-fluoro-3-methylbromobenzene) and a guanidine source (e.g., cyanamide or thiourea derivatives) under basic conditions .

Catalytic Optimization : Transition metal catalysts (e.g., Pd/Cu) improve regioselectivity in coupling reactions, especially when introducing substituents to the phenyl ring .

Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) followed by recrystallization (ethanol/water) ensures >95% purity. Monitor intermediates via TLC and confirm final structure with NMR (¹H/¹³C) and HRMS .

Q. What spectroscopic techniques are critical for characterizing 1-(2-Fluoro-3-methylphenyl)guanidine?

Methodological Answer:

- ¹H/¹³C NMR : Identify proton environments (e.g., aromatic protons at δ 6.8–7.5 ppm, NH₂ groups at δ 5.5–6.0 ppm) and confirm substitution patterns. Fluorine’s deshielding effect alters neighboring proton signals .

- X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and hydrogen-bonding networks (e.g., guanidine NH groups forming intermolecular bonds) .

- FT-IR : Detect N–H stretches (~3300 cm⁻¹) and C=N/C–F vibrations (~1600 cm⁻¹ and ~1200 cm⁻¹, respectively) .

Advanced Research Questions

Q. How does fluorine substitution at the 2-position influence bioactivity compared to other halogenated analogs?

Methodological Answer: Fluorine’s electronegativity and small atomic radius enhance:

Q. Comparative Table: Bioactivity of Halogenated Guanidine Derivatives

Q. How can researchers resolve contradictions in reported IC₅₀ values for enzyme inhibition across studies?

Methodological Answer: Discrepancies often arise from:

- Assay Conditions : Validate enzyme activity under standardized pH (7.4), temperature (37°C), and co-factor concentrations (e.g., NADPH for iNOS). Use positive controls (e.g., L-NMMA for iNOS) .

- Compound Solubility : Pre-dissolve in DMSO (<0.1% final concentration) to avoid aggregation artifacts. Confirm solubility via dynamic light scattering (DLS) .

- Data Normalization : Express IC₅₀ relative to a common reference inhibitor and replicate experiments ≥3 times .

Q. How to design experiments assessing the compound’s interaction with biological targets?

Methodological Answer:

- In Vitro Binding Assays :

- Surface Plasmon Resonance (SPR) : Immobilize the target protein (e.g., iNOS) and measure binding kinetics (ka/kd) .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to assess binding affinity .

- Cellular Uptake Studies : Use fluorescent analogs (e.g., BODIPY-labeled guanidine) with confocal microscopy to track subcellular localization .

- Mutagenesis Studies : Engineer target proteins with single-point mutations (e.g., Arg→Ala in iNOS) to identify critical binding residues .

Notes for Methodological Rigor

- Data Validation : Cross-reference NMR/HRMS with computational tools (e.g., Gaussian for DFT calculations) to confirm molecular geometry .

- Controlled Variables : Maintain consistent batch-to-batch synthesis protocols (e.g., solvent purity, reaction time) to minimize variability in biological assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.